N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide
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Overview
Description
N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzamide group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Mercapto Group: The mercapto group is introduced through a thiolation reaction.
Attachment of the Benzamide Group: The benzamide group is attached via an amide bond formation reaction.
Fluorination: The fluorine atom is introduced using a suitable fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe to study biological processes.
Medicine:
Drug Development:
Therapeutic Agents: Investigated for its potential therapeutic effects.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-chloro-benzamide
- N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-bromo-benzamide
- N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-iodo-benzamide
Uniqueness: The presence of the fluorine atom in N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZARTQDBZULXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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